molecular formula C10H12ClNO4 B1432006 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene CAS No. 1803590-30-8

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene

Cat. No.: B1432006
CAS No.: 1803590-30-8
M. Wt: 245.66 g/mol
InChI Key: VBNFAZYMYFVMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12ClNO4 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

A study explored a new method for synthesizing 4-methoxyphenol from 4-chloro-1-nitrobenzene, highlighting a substitution reaction that transforms the original compound into an intermediate, which is then converted into 4-methoxyphenol. This process emphasized the reaction conditions and factors affecting yields, with all steps achieving yields above 80% (Cai‐Guang Jian, 2000).

Environmental Degradation and Biodegradation

Research into microbial degradation of similar nitroaromatic compounds, such as 1-chloro-4-nitrobenzene, has revealed that specific bacterial strains can use these compounds as sole carbon, nitrogen, and energy sources. One study found that a strain of Pseudomonas acidovorans could degrade 1-chloro-4-nitrobenzene, leading to the release of ammonia and chloride ions, demonstrating the compound's potential for bioremediation (M. Shah, 2014).

Chemical Reactions and Pathways

Another area of interest is the carbanion reactivity and sigma-adduct formation in reactions involving nitrobenzene derivatives. Studies have provided insights into the kinetics and equilibrium of these reactions, contributing to a deeper understanding of the molecular interactions and mechanisms underlying chemical transformations of nitroaromatic compounds (B. Asghar & M. R. Crampton, 2007).

Properties

IUPAC Name

4-chloro-1-(1-methoxypropan-2-yloxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-7(6-15-2)16-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNFAZYMYFVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.